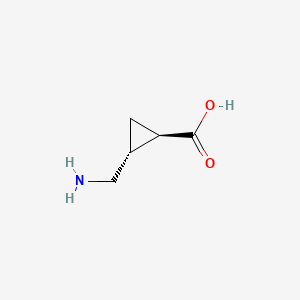
2-(4-Bromofenil)tiazolidina
Descripción general
Descripción
2-(4-bromophenyl)thiazolidine is an organobromine compound.
Aplicaciones Científicas De Investigación
Agente Antimicrobiano
Los derivados de “2-(4-Bromofenil)tiazolidina” se han estudiado por su potencial como agentes antimicrobianos. Estos compuestos han mostrado actividad moderada a prometedora contra especies seleccionadas de cepas microbianas, con concentraciones mínimas inhibitorias (CMI) que varían de 7,3 µM a 26,3 µM . Esto sugiere su posible uso en el desarrollo de nuevos antibióticos para combatir cepas multirresistentes a los fármacos.
Actividad antioxidante
El potencial antioxidante de los derivados de la tiazolidina se ha evaluado utilizando el método de actividad de eliminación de radicales libres DPPH. Uno de los análogos demostró una actividad significativa con un valor de IC50 de 14,85 µg/mL . Esto indica que “this compound” podría utilizarse en la investigación centrada en enfermedades relacionadas con el estrés oxidativo.
Propiedades anticancerígenas
Los compuestos de la tiazolidina se han evaluado por su potencial anticancerígeno contra diversas líneas celulares cancerosas. Aunque los resultados indicaron que los derivados seleccionados poseen un potencial anticancerígeno leve, esto abre nuevas vías para futuras investigaciones sobre su uso como agentes terapéuticos contra el cáncer .
Perfil de fármaco y ADME
Los estudios ADME (absorción, distribución, metabolismo y excreción) in silico han revelado que los derivados de la tiazolidina son fármacos. Esto significa que tienen propiedades que son favorables para su desarrollo como fármaco, incluida una buena absorción y estabilidad metabólica .
Andamiaje biológico para agentes terapéuticos
El andamiaje de la tiazolidinona, al que pertenece “this compound”, se considera un ancla versátil para el desarrollo de nuevos agentes terapéuticos. Se ha asociado con una amplia gama de actividades biológicas, lo que lo convierte en una unidad valiosa en la química medicinal .
Aplicaciones antiinflamatorias y analgésicas
Se ha informado que las tiazolidinonas exhiben actividades antiinflamatorias y analgésicas. Esto sugiere que “this compound” podría explorarse por su eficacia en el tratamiento de afecciones inflamatorias y como analgésico .
Direcciones Futuras
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Mecanismo De Acción
Target of Action
Thiazolidine derivatives, which include 2-(4-bromophenyl)thiazolidine, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazolidine derivatives are known to interact with their targets, leading to changes at the molecular level that result in their observed biological activities . The thiazole ring, a component of thiazolidine, is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be part of the interaction with its targets.
Biochemical Pathways
Thiazolidine derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
A study on thiazolidine-2,4-dione derivatives showed that all the compounds were found to be drug-like, indicating favorable adme properties .
Result of Action
Thiazolidine derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The solubility of thiazole, a component of thiazolidine, in water, alcohol, and ether, as well as its sparing solubility in organic solvents and dyes , may suggest that its action could be influenced by the solvent environment.
Análisis Bioquímico
Biochemical Properties
2-(4-Bromophenyl)thiazolidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 2-(4-Bromophenyl)thiazolidine has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, it interacts with proteins involved in inflammatory responses, demonstrating anti-inflammatory effects . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby modulating their activity.
Cellular Effects
2-(4-Bromophenyl)thiazolidine exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-(4-Bromophenyl)thiazolidine can modulate the activity of signaling pathways involved in cell proliferation and apoptosis, leading to potential anticancer effects . It also affects the expression of genes related to oxidative stress and inflammation, thereby altering cellular responses to these conditions . Furthermore, 2-(4-Bromophenyl)thiazolidine impacts cellular metabolism by interacting with metabolic enzymes, influencing the production and utilization of metabolic intermediates .
Molecular Mechanism
The molecular mechanism of action of 2-(4-Bromophenyl)thiazolidine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, 2-(4-Bromophenyl)thiazolidine has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating cellular responses . Additionally, it can activate antioxidant enzymes, enhancing the cellular defense against oxidative stress . These interactions often result in changes in gene expression, further influencing cellular function and response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Bromophenyl)thiazolidine have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 2-(4-Bromophenyl)thiazolidine remains stable under certain conditions, maintaining its biological activity over extended periods . Under specific conditions, it may undergo degradation, leading to a reduction in its efficacy . Long-term studies have also indicated that prolonged exposure to 2-(4-Bromophenyl)thiazolidine can result in sustained modulation of cellular processes, including antioxidant and anti-inflammatory responses.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMUSIBVYIZADU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40902630 | |
| Record name | 2-(4-Bromophenyl)-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40902630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815740 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
67086-81-1 | |
| Record name | Thiazolidine, 2-(p-bromophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067086811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Bromophenyl)-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40902630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B1223239.png)
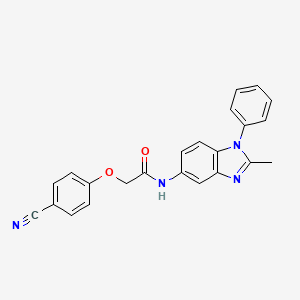
![2-[4-(4-Methylphenyl)sulfanyl-3-nitrophenyl]-1,3-dithiolane](/img/structure/B1223244.png)
![2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1223245.png)
![2-[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1223247.png)
![4-[[4-(3-Methylanilino)-3,5-dinitrophenyl]-oxomethyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B1223250.png)
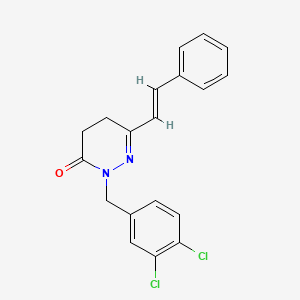
![3-Chloro-4-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(2-phenylethyl)pyrrole-2,5-dione](/img/structure/B1223254.png)
![4-bromo-N-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)benzamide](/img/structure/B1223255.png)
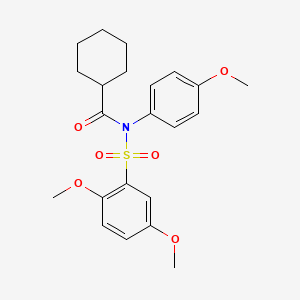
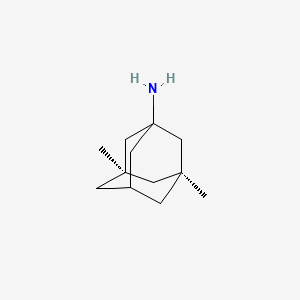
![7-[4-(4-Acetamidophenyl)sulfonyl-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-3-quinolinecarboxylic acid](/img/structure/B1223260.png)
![8,9-dimethyl-N-(3-methylphenyl)-3-[2-(4-morpholinyl)ethyl]-4H-[1,3]thiazino[6,5-b]quinolin-2-imine](/img/structure/B1223262.png)
